6-Bromo-3-iodo-1H-indazole-4-carbonitrile
Overview
Description
6-Bromo-3-iodo-1H-indazole-4-carbonitrile is a halogenated indazole derivative. Indazole compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science. The presence of bromine and iodine atoms in the structure of this compound makes it a valuable intermediate for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Similar indazole derivatives have been evaluated for their anticancer, antiangiogenic, and antioxidant activities . These compounds have shown the ability to hinder the viability of various human cancer cell lines .
Mode of Action
It’s worth noting that indazole derivatives have been found to interact with proangiogenic cytokines associated with tumor development . This interaction can lead to the inhibition of these cytokines, thereby potentially reducing tumor growth .
Biochemical Pathways
Indazole derivatives have been found to exhibit antioxidant activities, suggesting they may interact with pathways involving reactive oxygen species .
Pharmacokinetics
The compound’s physical properties such as its density (24±01 g/cm3) and boiling point (4131±250 °C at 760 mmHg) have been reported . These properties could potentially impact the compound’s bioavailability.
Result of Action
Similar indazole derivatives have shown inhibitory activity on the viability of various human cancer cell lines . This suggests that 6-Bromo-3-iodo-1H-indazole-4-carbonitrile may also have potential anticancer effects.
Action Environment
It’s worth noting that the compound should be stored in sealed vessels, preferably refrigerated . This suggests that temperature and exposure to air could potentially affect the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
6-Bromo-3-iodo-1H-indazole-4-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways. The nature of these interactions often involves binding to the active site of enzymes, leading to changes in their activity. Additionally, this compound may interact with proteins involved in signal transduction, affecting cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling molecules. This, in turn, can affect processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions ultimately result in changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, it may be actively transported into cells via specific transporters or bind to intracellular proteins that facilitate its distribution to target sites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile typically involves the halogenation of indazole derivatives. One common method is the bromination of 3-iodo-1H-indazole-4-carbonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-iodo-1H-indazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used.
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) are typical reagents for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azido-3-iodo-1H-indazole-4-carbonitrile.
Scientific Research Applications
6-Bromo-3-iodo-1H-indazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical compounds with anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-methyl-1H-indazole
- 5-Bromo-6-methyl-1H-indazole
- 3-Iodo-1H-indazole-6-carboxylic acid methyl ester
- 6-Iodo-3-methyl-1H-indazole
- 3-Iodo-6-nitro-1H-indazole
Uniqueness
6-Bromo-3-iodo-1H-indazole-4-carbonitrile is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and interaction profiles compared to other halogenated indazole derivatives. This dual halogenation allows for versatile synthetic modifications and enhances its potential in various applications.
Properties
IUPAC Name |
6-bromo-3-iodo-2H-indazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrIN3/c9-5-1-4(3-11)7-6(2-5)12-13-8(7)10/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDYXMYGJRVQEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646747 | |
Record name | 6-Bromo-3-iodo-2H-indazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-60-8 | |
Record name | 6-Bromo-3-iodo-2H-indazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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